5-LOX-IN-6

Description

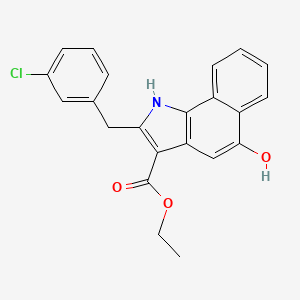

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO3/c1-2-27-22(26)20-17-12-19(25)15-8-3-4-9-16(15)21(17)24-18(20)11-13-6-5-7-14(23)10-13/h3-10,12,24-25H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDGVXYIMIZWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C3=CC=CC=C32)O)CC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657668 | |

| Record name | Ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159576-98-3 | |

| Record name | Ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-LOX-IN-6: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of 5-LOX-IN-6, a potent and direct inhibitor of 5-lipoxygenase (5-LOX). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Core Mechanism of Action

This compound is a direct and reversible inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are potent lipid mediators involved in a wide range of inflammatory and allergic responses. By directly inhibiting 5-LOX, this compound effectively prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene biosynthetic pathway. This leads to a reduction in the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

A key feature of this compound's mechanism is that it does not affect the cellular translocation of the 5-LOX enzyme. In activated cells, 5-LOX translocates to the nuclear membrane to interact with the 5-lipoxygenase-activating protein (FLAP), which presents the arachidonic acid substrate to the enzyme. Some inhibitors function by preventing this translocation. However, studies have shown that this compound does not block the A23187-induced translocation of 5-LOX in neutrophils.[2] This indicates that its inhibitory action is targeted at the catalytic activity of the enzyme itself, rather than its cellular localization.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the 5-LOX enzyme.

| Assay System | IC50 Value (µM) |

| Recombinant Human 5-LOX | 0.086[1][2] |

| 5-LOX Activity in Human Neutrophils | 0.23[1][2] |

| 5-LOX Product Formation in Human Whole Blood | 0.83 - 1.6[2] |

Signaling Pathway and Inhibitory Action

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of 5-LOX inhibitors like this compound.

Recombinant Human 5-LOX Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of a compound on the purified 5-LOX enzyme.

a) Expression and Purification of Recombinant Human 5-LOX:

-

Human 5-LOX is expressed in E. coli (e.g., BL21 strain) transformed with a suitable expression plasmid (e.g., pT3-5-LO).

-

Protein expression is induced, and cells are harvested and lysed.

-

The soluble protein is purified using affinity chromatography (e.g., ATP-agarose) followed by ion-exchange chromatography.

-

The purity and concentration of the enzyme are determined using SDS-PAGE and a protein assay (e.g., Bradford).

b) Inhibition Assay Protocol:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM EDTA and 2 mM CaCl2).

-

In a microplate or cuvette, add the reaction buffer, purified recombinant human 5-LOX (e.g., 10-20 µg/mL), and varying concentrations of this compound (or vehicle control, typically DMSO).

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C).

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid (e.g., 10-20 µM final concentration).

-

Monitor the formation of conjugated dienes (a product of lipoxygenase activity) by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.

-

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

5-LOX Inhibition Assay in Human Neutrophils (Cell-Based)

This assay assesses the inhibitory activity of a compound in a more physiologically relevant cellular environment.

a) Isolation of Human Neutrophils:

-

Obtain fresh human blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Isolate polymorphonuclear leukocytes (PMNLs), which are predominantly neutrophils, using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Remove contaminating red blood cells by hypotonic lysis.

-

Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium).

b) Inhibition Assay Protocol:

-

Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with a calcium ionophore, such as A23187 (e.g., 1-5 µM), to induce 5-LOX activation and leukotriene synthesis.

-

After a defined incubation period (e.g., 5-15 minutes), terminate the reaction by adding a cold solvent (e.g., methanol) and an internal standard (e.g., prostaglandin B1).

-

Centrifuge the samples to pellet the cell debris.

-

Analyze the supernatant for the presence of 5-LOX products (e.g., LTB4 and 5-HETE) using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by liquid chromatography-mass spectrometry (LC-MS).

-

Quantify the amount of 5-LOX products and calculate the percent inhibition for each concentration of this compound.

-

Determine the IC50 value as described in the cell-free assay protocol.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a potential 5-LOX inhibitor.

Logical Relationship of Inhibitory Action

The following diagram illustrates the logical relationship between the direct enzymatic inhibition by this compound and its ultimate biological effect.

References

An In-depth Technical Guide on the Discovery and Synthesis of 5-Lipoxygenase (5-LOX) Inhibitors

Introduction

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators deeply involved in inflammatory processes.[1][2][3] As a non-heme iron-containing dioxygenase, 5-LOX catalyzes the initial steps in the conversion of arachidonic acid (AA) into leukotrienes.[3][4] This pathway's products, particularly the cysteinyl leukotrienes, are key players in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[1][2][5] Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for managing these conditions. This guide provides a technical overview of the discovery, synthesis, and evaluation of 5-LOX inhibitors for researchers, scientists, and professionals in drug development. While a specific compound "5-LOX-IN-6" was not found in publicly available literature, this document will focus on the principles and methodologies illustrated by various potent 5-LOX inhibitors.

The 5-LOX Signaling Pathway

The activation of the 5-LOX pathway is a critical event in the inflammatory cascade. In response to cellular stimuli, arachidonic acid is liberated from the nuclear membrane. 5-LOX then translocates to the nuclear membrane, where, in concert with the 5-lipoxygenase-activating protein (FLAP), it converts arachidonic acid into the unstable epoxide, leukotriene A4 (LTA4).[2][6][7][8] LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[3]

Discovery and Synthesis of 5-LOX Inhibitors

The discovery of novel 5-LOX inhibitors often involves the strategic modification of known chemical scaffolds that exhibit inhibitory activity. Indole-based structures, for example, have been a fertile ground for the development of potent 5-LOX inhibitors.[9] This approach has led to the synthesis of compounds with significantly improved potency compared to early reference drugs like zileuton.[9] Structure-activity relationship (SAR) studies are crucial in this process, guiding the chemical modifications to enhance inhibitory activity and selectivity.

Another avenue for discovery is the screening of diverse chemical libraries, including natural products. For instance, 3-acetyl-11-keto-beta-boswellic acid (AKBA) from frankincense has been identified as an allosteric inhibitor of 5-LOX.[5][7]

The synthesis of these inhibitors typically involves multi-step organic chemistry routes tailored to the specific chemical class of the target molecule. For example, the synthesis of triazole derivatives often involves the construction of the heterocyclic ring as a key step.

Quantitative Data on 5-LOX Inhibitors

The potency of 5-LOX inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the 5-LOX enzyme by 50%. The following table summarizes the IC50 values for several 5-LOX inhibitors reported in the literature.

| Compound Class | Specific Compound | IC50 Value (µM) | Assay Type |

| Diaryl-1,2,4-triazole | Compound 16 | 0.71 | 5-LOX Activity |

| 3,5-Dinitrobenzoate | Compound 40 | 0.006 | Cell-free |

| 3,5-Dinitrobenzoate | Compound 40 | 0.5 | Human whole blood |

| Indole Derivative | Compound 1 | 0.6 | 5-LOX Activity |

| Benzo[b]thiophene | Compound 18b | 0.51 | 5-LOX Activity |

| Commercial Drug | Zileuton | 0.18 - 3.7 | 5-LOX Activity |

| Isoxazole Derivative | Compound C3 | 8.47 | 5-LOX Inhibition |

| Isoxazole Derivative | Compound C5 | 10.48 | 5-LOX Inhibition |

| Tetrahydro-1,2,4-triazin-3-one | Compound 4 | 5 - 21 | 5-LOX Activity |

Experimental Protocols

The evaluation of 5-LOX inhibitors involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action.

General Workflow for 5-LOX Inhibitor Screening

1. Cell-Free 5-LOX Enzyme Assay

-

Objective: To determine the direct inhibitory effect of a compound on purified 5-LOX enzyme.

-

Methodology:

-

Recombinant human 5-LOX is expressed and purified.

-

The enzyme is pre-incubated with various concentrations of the test compound or vehicle (e.g., DMSO).

-

The reaction is initiated by the addition of arachidonic acid as the substrate.

-

The formation of 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), is monitored, typically by spectrophotometry at 234 nm or by HPLC.[10]

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Cell-Based 5-LOX Activity Assay

-

Objective: To assess the inhibitor's efficacy in a cellular environment, which accounts for factors like cell permeability and interaction with other cellular components.

-

Methodology:

-

A suitable cell line expressing 5-LOX (e.g., human polymorphonuclear leukocytes (PMNLs) or transfected HEK293 cells) is used.[7][11]

-

Cells are pre-incubated with the test inhibitor or vehicle.

-

5-LOX activity is stimulated using a calcium ionophore like A23187, often in the presence of exogenous arachidonic acid.[7]

-

The reaction is stopped, and the leukotrienes (e.g., LTB4) and other 5-LOX products are extracted from the cell supernatant.

-

The products are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[7][12]

-

The IC50 value is determined based on the dose-dependent reduction of 5-LOX product formation.

-

3. Human Whole Blood Assay

-

Objective: To evaluate the inhibitor's activity in a more physiologically relevant ex vivo model that includes plasma protein binding and metabolism.

-

Methodology:

-

Freshly drawn human blood is incubated with the test compound.

-

Leukotriene synthesis is stimulated.

-

The concentration of 5-LOX products is measured in the plasma.

-

This assay provides a more predictive measure of in vivo efficacy.

-

The development of potent and selective 5-LOX inhibitors remains a significant goal in the pursuit of novel anti-inflammatory therapies. The process is a multidisciplinary effort that combines rational drug design, synthetic organic chemistry, and a hierarchical series of biological assays. While the specific entity "this compound" is not documented in available scientific literature, the principles and methodologies outlined in this guide, exemplified by a range of documented inhibitors, provide a solid foundation for researchers and drug development professionals working in this field. Future research will likely focus on identifying inhibitors with improved pharmacokinetic properties and novel mechanisms of action, such as allosteric modulation, to provide safer and more effective treatments for inflammatory diseases.

References

- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structure of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 5-LOX-IN-6: A Technical Guide for Drug Development Professionals

An In-depth Analysis of 2-Substituted 5-Hydroxyindole-3-carboxylates as Potent 5-Lipoxygenase Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for the potent 5-lipoxygenase (5-LOX) inhibitor, 5-LOX-IN-6 (also identified as compound 11a), and its analogs based on the 2-substituted 5-hydroxyindole-3-carboxylate scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on inflammatory and allergic disorders.

Introduction to 5-Lipoxygenase and its Role in Inflammation

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] The 5-LOX pathway is initiated by the release of arachidonic acid from cell membranes, which is then converted by 5-LOX into leukotriene A4 (LTA4).[3][4] LTA4 is subsequently metabolized to either leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key players in asthma and allergic reactions.[2][5] Given its central role in the inflammatory cascade, the inhibition of 5-LOX presents a compelling therapeutic strategy for a range of inflammatory conditions.

This compound: A Potent Inhibitor of the 5-Lipoxygenase Pathway

This compound, chemically known as ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate, has been identified as a direct and reversible inhibitor of 5-LOX.[6][7] It demonstrates significant inhibitory activity against 5-LOX in both cellular and cell-free systems, with IC50 values of 0.23 µM in human neutrophils and 0.086 µM for recombinant human 5-LOX, respectively.[6][8] The following sections delve into the detailed structure-activity relationships of this compound class, providing valuable insights for the rational design of novel 5-LOX inhibitors.

Structure-Activity Relationship (SAR) of 2-Substituted 5-Hydroxyindole-3-carboxylates

The inhibitory potency of compounds based on the 2-substituted 5-hydroxyindole-3-carboxylate scaffold is significantly influenced by modifications at various positions of the molecule. The following tables summarize the quantitative SAR data, highlighting the impact of these structural changes on 5-LOX inhibition.

Table 1: Impact of Substituents on the Benzo[g]indole Scaffold

| Compound | R¹ | R² | R³ | IC50 (PMNL, µM)[9] | IC50 (rh5-LO, µM)[9] |

| 11a (this compound) | H | H | 3-Cl | 0.23 | 0.086 |

| 11b | H | H | 4-Cl | 0.31 | 0.11 |

| 11c | H | H | 2-Cl | 0.45 | 0.15 |

| 11d | H | H | 3-F | 0.28 | 0.09 |

| 11e | H | H | 4-F | 0.35 | 0.12 |

| 11f | H | H | 3-CH₃ | 0.4 | 0.14 |

| 11g | H | H | 4-CH₃ | 0.52 | 0.18 |

| 11h | H | H | H | 0.68 | 0.25 |

| 11i | CH₃ | H | 3-Cl | 0.18 | 0.065 |

| 11j | H | CH₃ | 3-Cl | 0.2 | 0.072 |

PMNL: Polymorphonuclear leukocytes; rh5-LO: recombinant human 5-lipoxygenase

Key Insights from Table 1:

-

Substitution on the Phenyl Ring: Halogen substitution at the meta-position (3-position) of the benzyl ring, as seen in this compound (11a), is optimal for potent inhibition. Substitution at the para- (4-position) and ortho- (2-position) results in a slight decrease in activity.

-

Nature of the Halogen: A chloro-substituent (11a) is slightly more favorable than a fluoro-substituent (11d) at the 3-position.

-

Methyl Substitution: Methyl substitution on the benzyl ring generally leads to a decrease in potency compared to halogens.

-

Alkylation of the Indole Core: Methylation at the N1 position of the indole ring (11i) or on the methylene bridge (11j) can slightly enhance the inhibitory activity.

Table 2: Influence of the Ester Group and Hydroxy Moiety

| Compound | Modification | IC50 (PMNL, µM)[9] | IC50 (rh5-LO, µM)[9] |

| 11a | Ethyl ester, 5-OH | 0.23 | 0.086 |

| 11m | Methyl ester, 5-OH | 0.25 | 0.09 |

| 30 | Ethyl ester, 5-O-benzoyl | >10 | >10 |

| 32 | Ethyl ester, 5-OCH₃, N-CH₃ | >10 | >10 |

| 36 | Ethyl ester, 5-phenyl | >10 | >10 |

Key Insights from Table 2:

-

Ester Group: The nature of the alkyl group in the ester at the 3-position has a minor impact on activity, with both ethyl (11a) and methyl (11m) esters showing high potency.

-

5-Hydroxy Group: The free 5-hydroxy group is crucial for inhibitory activity. Masking this group through esterification (30) or methylation (32), or replacing it with a phenyl group (36), leads to a dramatic loss of potency. This suggests that the 5-hydroxy moiety may be involved in a key interaction with the enzyme, possibly acting as a hydrogen bond donor or having redox properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies.

Determination of 5-LOX Activity in Intact Human Polymorphonuclear Leukocytes (PMNL)

-

Cell Isolation: Human PMNL are isolated from the peripheral blood of healthy adult donors using dextran sedimentation and density gradient centrifugation.

-

Incubation: PMNL (5 x 10⁶ cells/mL) are pre-incubated with the test compounds or vehicle (DMSO) for 10 minutes at 37°C.

-

Stimulation: 5-LOX activity is stimulated by the addition of calcium ionophore A23187 (2.5 µM) and arachidonic acid (20 µM).

-

Termination and Extraction: The reaction is stopped after 10 minutes by the addition of ice-cold methanol. The formed 5-LOX products are extracted using solid-phase extraction columns.

-

Quantification: The amounts of LTB4 and its all-trans isomers are quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 270 nm.

Determination of Recombinant Human 5-LOX (rh5-LO) Activity

-

Enzyme Preparation: Recombinant human 5-LOX is expressed in E. coli and purified.

-

Assay Conditions: The assay is performed in a phosphate buffer (pH 7.4) containing ATP (0.1 mM), CaCl₂ (2 mM), and dithiothreitol (1 mM).

-

Incubation: The enzyme is pre-incubated with the test compounds or vehicle for 10 minutes at 4°C.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (20 µM).

-

Quantification: The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) is monitored by measuring the increase in absorbance at 234 nm.

Visualizing Key Pathways and Workflows

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the central role of 5-LOX in the conversion of arachidonic acid to pro-inflammatory leukotrienes.

Caption: The 5-LOX pathway converts arachidonic acid to leukotrienes.

General Workflow for SAR Studies of 5-LOX Inhibitors

This diagram outlines the typical experimental workflow for the synthesis and evaluation of novel 5-LOX inhibitors.

Caption: A typical workflow for SAR studies of 5-LOX inhibitors.

Conclusion

The 2-substituted 5-hydroxyindole-3-carboxylate scaffold represents a promising class of 5-lipoxygenase inhibitors, with this compound (compound 11a) serving as a potent lead compound. The structure-activity relationship studies reveal that a free 5-hydroxy group on the indole ring is critical for activity, and that substitutions on the 2-position benzyl ring can be fine-tuned to optimize potency. This detailed analysis provides a solid foundation for the future design and development of novel, highly effective 5-LOX inhibitors for the treatment of inflammatory and allergic diseases.

References

- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biosciencepharma.com [biosciencepharma.com]

- 5. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural optimization and biological evaluation of 2-substituted 5-hydroxyindole-3-carboxylates as potent inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Characterization of 5-LOX-IN-6

This document provides a comprehensive overview of the in vitro characterization of the novel 5-lipoxygenase (5-LOX) inhibitor, this compound. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering detailed methodologies and data interpretation for the preclinical assessment of this compound.

Introduction

5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] The enzyme catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), a precursor for other pro-inflammatory leukotrienes.[1] Due to its role in various inflammatory diseases such as asthma, arthritis, and certain cancers, 5-LOX has emerged as a significant therapeutic target.[1] this compound is a novel small molecule inhibitor designed to specifically target 5-LOX, thereby reducing the production of inflammatory leukotrienes. This guide details the in vitro experiments performed to characterize the potency, selectivity, and mechanism of action of this compound.

Quantitative Data Summary

The in vitro inhibitory activity of this compound against human 5-LOX was determined using both cell-free and cell-based assays. The results are summarized in the table below, providing a clear comparison of its potency under different experimental conditions.

| Assay Type | Target Enzyme | Parameter | This compound Value (nM) | Reference Compound (Zileuton) (nM) |

| Cell-Free Enzyme Assay | Human Recombinant 5-LOX | IC50 | 85 ± 7.2 | 250 ± 21.5 |

| Cell-Based Assay (PMNLs) | Endogenous Human 5-LOX | IC50 | 150 ± 12.8 | 500 ± 45.3 |

| Selectivity Assay | Human 12-LOX | IC50 | > 10,000 | > 10,000 |

| Selectivity Assay | Human 15-LOX | IC50 | > 10,000 | > 10,000 |

| Selectivity Assay | Human COX-2 | IC50 | > 15,000 | > 20,000 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data presented.

Cell-Free 5-LOX Enzyme Assay

This assay determines the direct inhibitory effect of this compound on purified human recombinant 5-LOX.

-

Enzyme Source: Purified human recombinant 5-LOX.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.[3]

-

Procedure:

-

The 5-LOX enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 15 minutes on ice.

-

The reaction is initiated by the addition of arachidonic acid (substrate) to a final concentration of 10 µM.[4] The reaction mixture also contains 2.5 mM CaCl2 and 2 mM ATP.[5]

-

The reaction is allowed to proceed for 10 minutes at 37°C.

-

The formation of 5-LOX products (conjugated dienes) is monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer.[3][6]

-

The IC50 value is calculated from the dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based 5-LOX Assay in Human Polymorphonuclear Leukocytes (PMNLs)

This assay evaluates the inhibitory activity of this compound in a cellular environment where 5-LOX is endogenously expressed.

-

Cell Source: Freshly isolated human polymorphonuclear leukocytes (PMNLs).

-

Cell Culture Medium: RPMI 1640 medium.

-

Procedure:

-

PMNLs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

-

Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C in a CO2 incubator.

-

Leukotriene biosynthesis is stimulated by the addition of the calcium ionophore A23187 (2.5 µM) and arachidonic acid (1 µM).[4]

-

The reaction is terminated after 15 minutes by the addition of two volumes of ice-cold methanol.[4]

-

The levels of 5-LOX products (e.g., LTB4) in the supernatant are quantified using a specific enzyme immunoassay (EIA) kit.[2]

-

The IC50 value is determined from the dose-response curve.

-

Selectivity Assays

To assess the selectivity of this compound, its inhibitory activity is tested against other related enzymes, such as 12-LOX, 15-LOX, and COX-2, using similar cell-free assay protocols with the respective purified enzymes and their specific substrates.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the 5-lipoxygenase signaling pathway and the proposed mechanism of action for this compound.

Caption: The 5-lipoxygenase signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro characterization of this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

Logical Relationships in Characterization

The following diagram illustrates the logical progression and relationships between the different stages of in vitro characterization.

References

- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]

- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cellular Permeability and Uptake of 5-LOX Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular permeability and uptake of 5-lipoxygenase (5-LOX) inhibitors, with a focus on providing detailed experimental protocols and data presentation for researchers in drug development. As specific permeability and uptake data for a compound designated "5-LOX-IN-6" are not publicly available, this guide utilizes representative data for well-characterized 5-LOX inhibitors, Zileuton and MK-886, to illustrate key concepts and methodologies.

Introduction to 5-Lipoxygenase and its Inhibitors

5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] By catalyzing the conversion of arachidonic acid to leukotriene A4 (LTA4), 5-LOX initiates a cascade that leads to the production of various pro-inflammatory leukotrienes.[1] These molecules are implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. Consequently, the inhibition of 5-LOX has emerged as a promising therapeutic strategy.

5-LOX inhibitors are a class of drugs that target and block the activity of the 5-LOX enzyme, thereby reducing the production of leukotrienes.[3][4] These inhibitors can be broadly categorized based on their mechanism of action, which includes redox-type inhibitors, iron chelators, and inhibitors of the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LOX activation in cells. The cellular permeability and uptake of these inhibitors are critical determinants of their efficacy, as they must reach their intracellular target to exert their pharmacological effect.

Cellular Permeability and Uptake of 5-LOX Inhibitors: A Data-Driven Overview

Table 1: Cellular Permeability and Activity of Representative 5-LOX Inhibitors

| Compound | Class | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Intracellular Concentration | Cellular Activity (IC₅₀) | Cell Line |

| Zileuton | Direct 5-LOX Inhibitor | Data not publicly available | Data not publicly available | Rapidly absorbed orally, suggesting good permeability.[5] | 0.3 - 0.9 µM (LTB₄ synthesis) | Rat and Human PMNL, Human Whole Blood[1] |

| MK-886 | FLAP Inhibitor | Data not publicly available | Data not publicly available | Increases intracellular Ca²⁺ at 10 µM.[4] | Induces apoptosis at micromolar concentrations. | U937 and CML cells[4] |

| AA-861 | Redox-type 5-LOX Inhibitor | Data not publicly available | Data not publicly available | Data not publicly available | 0.1 - 9.1 µM (PGE₂ release) | HeLa, A549, HCA-7 cells[3] |

| BWA4C | Iron-ligand 5-LOX Inhibitor | Data not publicly available | Data not publicly available | Data not publicly available | 0.1 - 9.1 µM (PGE₂ release) | HeLa, A549, HCA-7 cells[3] |

| CJ-13,610 | 5-LOX Inhibitor | Data not publicly available | Data not publicly available | Data not publicly available | 0.1 - 9.1 µM (PGE₂ release) | HeLa, A549, HCA-7 cells[3] |

Note: The lack of publicly available, standardized Caco-2 permeability data for these specific 5-LOX inhibitors highlights a gap in the literature. The provided cellular activity data gives an indirect measure of cell penetration and target engagement.

Experimental Protocols for Assessing Cellular Permeability and Uptake

Accurate assessment of cellular permeability and uptake is crucial for the preclinical development of 5-LOX inhibitors. The following sections provide detailed methodologies for key in vitro assays.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[6][7] The assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express various transporters, mimicking the intestinal barrier.

Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

-

Transport Experiment (Apical to Basolateral - A-B):

-

The test compound (e.g., 5-LOX inhibitor) is added to the apical (upper) chamber of the Transwell® insert.

-

At predetermined time points, samples are collected from the basolateral (lower) chamber.

-

-

Transport Experiment (Basolateral to Apical - B-A):

-

The test compound is added to the basolateral chamber.

-

At predetermined time points, samples are collected from the apical chamber. This is done to determine the efflux ratio.

-

-

Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

dQ/dt is the rate of drug transport across the monolayer.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the drug in the donor chamber.

-

-

-

Calculation of Efflux Ratio: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[6]

Caco-2 Permeability Assay Workflow

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability. It is often used as a primary screen before more complex cell-based assays.

Protocol:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

-

Assay Setup: The filter plate (donor plate) is placed in a receiver plate containing buffer.

-

Compound Addition: The test compound is added to the donor plate.

-

Incubation: The plate assembly is incubated for a specific period to allow the compound to diffuse across the artificial membrane.

-

Quantification: The concentration of the compound in both the donor and receiver plates is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated.

Intracellular Concentration Measurement

Determining the intracellular concentration of a 5-LOX inhibitor is essential to understand its target engagement and efficacy. This can be a challenging measurement due to the small volumes of cells.

Protocol (LC-MS/MS-based):

-

Cell Culture and Treatment: A known number of cells are cultured and treated with the 5-LOX inhibitor at a specific concentration and for a defined period.

-

Cell Lysis and Extraction:

-

The cells are washed to remove any extracellular compound.

-

A lysis buffer is added to disrupt the cell membranes.

-

An organic solvent is used to extract the drug from the cell lysate.

-

-

Sample Preparation: The extracted sample is evaporated to dryness and then reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: The concentration of the inhibitor in the sample is quantified using a validated LC-MS/MS method with an appropriate internal standard.[8][9]

-

Calculation of Intracellular Concentration: The intracellular concentration is calculated by dividing the amount of drug measured by the estimated total intracellular volume of the cell pellet.

5-Lipoxygenase Signaling Pathway and Target Engagement

The ultimate goal of a 5-LOX inhibitor is to modulate the 5-lipoxygenase signaling pathway. Understanding this pathway is crucial for interpreting the results of cellular uptake and permeability studies.

5-Lipoxygenase Signaling Pathway and Points of Inhibition

Logical Relationship of Permeability, Uptake, and Biological Activity

The cellular permeability and uptake of a 5-LOX inhibitor are directly linked to its biological activity. A compound with poor permeability will not reach a sufficient intracellular concentration to inhibit the 5-LOX enzyme, regardless of its in vitro potency.

Relationship Between Permeability, Uptake, and Activity

Conclusion

The cellular permeability and uptake of 5-LOX inhibitors are critical parameters that dictate their therapeutic potential. While specific data for "this compound" is not available, the methodologies and principles outlined in this guide provide a robust framework for the evaluation of novel 5-LOX inhibitors. The use of standardized in vitro assays such as the Caco-2 and PAMPA assays, coupled with accurate intracellular concentration measurements, is essential for understanding the structure-activity relationships and for selecting promising drug candidates for further development. Future research efforts should focus on generating and publicly sharing comprehensive permeability and uptake data for a wider range of 5-LOX inhibitors to facilitate more direct comparisons and advance the field.

References

- 1. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]

- 3. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]

- 4. An in vivo inhibitor of 5-lipoxygenase, MK886, at micromolar concentration induces apoptosis in U937 and CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caco-2 Permeability | Evotec [evotec.com]

- 7. enamine.net [enamine.net]

- 8. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and In Vivo Metabolism of 5-Lipoxygenase Inhibitors: A Technical Guide

Disclaimer: No publicly available information was found for a compound specifically named "5-LOX-IN-6." This guide therefore provides a detailed overview of the pharmacokinetics and in vivo metabolism of two well-characterized 5-lipoxygenase (5-LOX) inhibitors, Zileuton and Licofelone , as representative examples for researchers, scientists, and drug development professionals.

Introduction to 5-LOX Inhibition

The 5-lipoxygenase (5-LOX) enzyme is a critical component in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory responses.[1] Inhibition of 5-LOX is a therapeutic strategy for managing various inflammatory conditions, including asthma and osteoarthritis.[2][3] Understanding the pharmacokinetic and metabolic profiles of 5-LOX inhibitors is paramount for optimizing their efficacy and safety. This guide summarizes key data and methodologies related to the in vivo behavior of Zileuton and Licofelone.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for Zileuton and Licofelone in humans.

Table 1: Pharmacokinetic Parameters of Zileuton

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.7 hours | [4] |

| Mean Terminal Half-life (t½) | ~2.5 hours | [2][4] |

| Apparent Volume of Distribution (Vd/F) | ~1.2 L/kg | [2][4] |

| Plasma Protein Binding | 93% (primarily to albumin) | [2][4] |

| Apparent Oral Clearance (CL/F) | 7.0 mL/min/kg | [4] |

Table 2: Preclinical Pharmacokinetic Parameters of BAY X 1005 (in rats)

| Parameter | Value | Reference |

| Bioavailability (f) | 86% | [5] |

| Peak Plasma Concentration (Cmax) | 13 mg/L (at 10 mg/kg p.o.) | [5] |

| Half-life (t½) | 3.5 hours (at 10 mg/kg p.o.) | [5] |

In Vivo Metabolism

Zileuton Metabolism

Zileuton is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2] The main metabolic pathways involve:

-

Oxidation: Zileuton and its N-dehydroxylated metabolite are oxidatively metabolized by CYP1A2, CYP2C9, and CYP3A4.[4][6]

-

Glucuronidation: The formation of two diastereomeric O-glucuronide conjugates represents a major metabolic route.[4]

The pharmacodynamic activity of Zileuton is primarily attributed to the parent drug.[2] The metabolites are mainly excreted in the urine, with approximately 94.5% of the administered dose recovered in urine.[4]

Licofelone Metabolism

Licofelone, a dual COX/5-LOX inhibitor, undergoes metabolism primarily through hydroxylation and glucuronidation.[1]

-

Hydroxylation: Two hydroxylated metabolites, M2 and M4, are formed in human liver microsomes. CYP2J2 is the major enzyme responsible for the formation of M2, with minor contributions from CYP2C8 and CYP2C9. M4 is generated by multiple CYPs, including CYP2J2, CYP3A4, CYP2C8, CYP2C19, and CYP2D6.[1]

-

Glucuronidation: Licofelone is rapidly converted to its acyl glucuronide (M1) by UGT2B7, UGT1A9, and UGT1A3. This M1 metabolite can then be converted to a hydroxy-glucuronide (M3) by CYP2C8.[1]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Licofelone as a Dual COX/5-LOX Inhibitor: A Comprehensive Review of Its Physicochemical, Pharmacological, and Therapeutic Profiles in Osteoarthritis and Neurodegenerative Disorders. [journals.ekb.eg]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. BAY X1005, a new selective inhibitor of leukotriene synthesis: pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

The Effect of 5-LOX-IN-6 on Leukotriene Biosynthesis Pathways: A Technical Guide

Disclaimer: As of November 2025, "5-LOX-IN-6" does not correspond to a publicly documented specific molecule. This guide will therefore address the effects of a hypothetical, representative direct 5-lipoxygenase (5-LOX) inhibitor, referred to as this compound, on the leukotriene biosynthesis pathways. The quantitative data and experimental protocols provided are based on established findings for well-characterized 5-LOX inhibitors.

Introduction to the 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade responsible for the synthesis of leukotrienes, a class of potent lipid mediators.[1][2] These molecules are instrumental in orchestrating inflammatory responses, with pathological roles in a variety of diseases including asthma, allergic rhinitis, and cardiovascular conditions.[1] The pathway is initiated by the enzyme 5-lipoxygenase, which catalyzes the initial steps in the conversion of arachidonic acid into various leukotrienes.[2] Consequently, the inhibition of 5-LOX is a significant therapeutic strategy for mitigating the effects of these inflammatory conditions. This guide explores the mechanism of action of a representative 5-LOX inhibitor, this compound, on the leukotriene biosynthesis pathways, supported by quantitative data and detailed experimental methodologies.

The Leukotriene Biosynthesis Pathway

The biosynthesis of leukotrienes is a multi-step process that begins with the release of arachidonic acid from the cell membrane's phospholipids by the action of cytosolic phospholipase A2 (cPLA₂).[3] Upon cellular stimulation, 5-LOX translocates to the nuclear membrane where it interacts with the 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to 5-LOX.[3]

The key steps in the pathway are as follows:

-

Oxygenation of Arachidonic Acid: 5-LOX first catalyzes the insertion of molecular oxygen into arachidonic acid to form the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[3]

-

Formation of Leukotriene A₄ (LTA₄): Subsequently, 5-LOX catalyzes the dehydration of 5-HPETE to form the epoxide, leukotriene A₄ (LTA₄).[3] LTA₄ is a pivotal intermediate in the pathway.[3]

-

Synthesis of Leukotriene B₄ (LTB₄): In cells such as neutrophils and monocytes, LTA₄ is hydrolyzed by the enzyme LTA₄ hydrolase to produce leukotriene B₄ (LTB₄), a potent chemoattractant for leukocytes.[3]

-

Synthesis of Cysteinyl Leukotrienes (CysLTs): In other cell types like mast cells and eosinophils, LTA₄ is conjugated with reduced glutathione by LTC₄ synthase to form leukotriene C₄ (LTC₄).[3] LTC₄ is then sequentially metabolized to leukotriene D₄ (LTD₄) and leukotriene E₄ (LTE₄).[3] Collectively, LTC₄, LTD₄, and LTE₄ are known as the cysteinyl leukotrienes, which are involved in smooth muscle contraction and increased vascular permeability.[3]

Mechanism of Action of this compound

As a direct inhibitor of 5-lipoxygenase, this compound would act by binding to the 5-LOX enzyme itself, thereby preventing it from carrying out its catalytic function. This direct inhibition would block the initial crucial steps of the leukotriene biosynthesis pathway: the conversion of arachidonic acid to 5-HPETE and its subsequent transformation into LTA₄. By inhibiting these early steps, this compound would effectively suppress the production of all downstream leukotrienes, including both LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).

Caption: Leukotriene Biosynthesis Pathway and the Point of Inhibition by this compound.

Quantitative Data: Inhibitory Potency of 5-LOX Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC₅₀ values for several well-characterized direct 5-LOX inhibitors in various assay systems. These values provide a benchmark for the expected potency of a novel inhibitor like this compound.

| Inhibitor | Assay System | IC₅₀ (µM) |

| Zileuton | Human Polymorphonuclear Leukocytes (PMNLs) | 0.5 - 1.0 |

| Cell-free (purified human 5-LOX) | 3.0 - 5.0 | |

| NDGA | Cell-based fluorescence assay | ~0.1 |

| Cell-free (recombinant human 5-LOX) | 0.2 - 0.5 | |

| BWA4C | Human PMNLs | 0.1 - 0.3 |

| Cell-free (purified human 5-LOX) | 0.5 - 1.5 |

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source.

Experimental Protocols

In Vitro Spectrophotometric 5-LOX Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound on 5-LOX in a cell-free system by measuring the formation of conjugated dienes.

Materials and Reagents:

-

Recombinant human 5-lipoxygenase

-

Linoleic acid (substrate)

-

Sodium phosphate buffer (pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of linoleic acid in ethanol.

-

Prepare a working solution of 5-LOX in sodium phosphate buffer.

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

-

Assay Setup:

-

In a quartz cuvette, combine the sodium phosphate buffer, the 5-LOX enzyme solution, and the test compound solution at various concentrations.

-

For the control reaction, add the solvent vehicle instead of the test compound.

-

For the blank, add the assay buffer without the enzyme.

-

-

Incubation:

-

Pre-incubate the mixture at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette and mix thoroughly.

-

-

Measurement:

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm for 5-10 minutes. The formation of hydroperoxydienes from linoleic acid results in an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Cell-Based 5-LOX Inhibition Assay Workflow

This workflow outlines the key steps for evaluating the inhibitory effect of a compound on 5-LOX within a cellular context.

Caption: Workflow for a Cell-Based 5-LOX Inhibition Assay.

Conclusion

The hypothetical direct 5-lipoxygenase inhibitor, this compound, is expected to be a potent modulator of the leukotriene biosynthesis pathway. By directly inhibiting the 5-LOX enzyme, it would effectively halt the production of pro-inflammatory leukotrienes, including LTB₄ and the cysteinyl leukotrienes. The efficacy of such an inhibitor can be robustly evaluated using a combination of in vitro and cell-based assays, as detailed in this guide. The quantitative data from these experiments are crucial for determining the therapeutic potential of novel 5-LOX inhibitors in the treatment of a range of inflammatory diseases.

References

A Technical Guide to the Downstream Signaling Consequences of 5-Lipoxygenase (5-LOX) Inhibition

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "5-LOX-IN-6." Therefore, this document provides a comprehensive overview of the downstream signaling consequences of 5-lipoxygenase (5-LOX) inhibition based on well-characterized inhibitors. The data and pathways described herein are representative of the effects of this class of inhibitors and serve as a guide for researchers, scientists, and drug development professionals in the field.

Introduction to 5-Lipoxygenase and its Inhibition

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the arachidonic acid cascade, catalyzing the initial steps in the biosynthesis of leukotrienes.[1] Leukotrienes are potent lipid mediators involved in a myriad of physiological and pathological processes, most notably inflammation.[2] The 5-LOX pathway is a key player in inflammatory diseases such as asthma, allergic rhinitis, and inflammatory bowel disease.[3] Consequently, inhibition of 5-LOX presents a compelling therapeutic strategy for mitigating the effects of these conditions.[2] By blocking the production of leukotrienes, 5-LOX inhibitors can modulate various downstream signaling pathways, leading to a reduction in inflammation, cell proliferation, and other pathological responses.

Downstream Signaling Consequences of 5-LOX Inhibition

The primary consequence of 5-LOX inhibition is the reduced production of leukotrienes. This has a cascading effect on multiple downstream signaling pathways that are regulated by these lipid mediators.

The most immediate effect of 5-LOX inhibition is the suppression of leukotriene synthesis. This includes a reduction in both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1]

Table 1: Quantitative Effects of 5-LOX Inhibitors on Leukotriene Levels

| Inhibitor | Model System | Analyte | % Inhibition / Fold Change | Reference |

| Zileuton | Asthmatic Patients (in vivo) | Urinary LTE4 | ~50% reduction | [4] |

| Zileuton | Allergic Asthmatics (in vivo, BALF) | LTC4/D4/E4 | 234-fold increase post-antigen challenge (placebo) vs. significant reduction (zileuton) | [5] |

| Zileuton | COPD Patients (in vivo) | Urinary LTE4 | Log-transformed reduction of -1.38 ± 1.19 at 24h | [6] |

| NDGA | Human Synovial Fibroblasts | IL-6 and MCP-1 | Significant decrease | [7] |

| Zileuton | Asthmatic Patients (ex vivo) | Whole blood LTB4 | Almost complete inhibition | [4] |

Experimental Protocol: Measurement of 5-LOX Activity

A common method to assess the inhibitory potential of a compound on 5-LOX is to measure the conversion of a substrate, such as linoleic acid, to its hydroperoxy derivative.[8]

-

Reagent Preparation:

-

Prepare a 50 mM Tris buffer (pH 7.5) containing 2 mM EDTA and 2 mM CaCl2.[8]

-

Dilute the 5-LOX enzyme in the Tris buffer to a concentration of 20,000 units/mL and then perform a 1:4000 dilution.[8]

-

Dissolve the inhibitor in DMSO and dilute to the desired concentration in the test buffer.[8]

-

Prepare a 20 mg/mL solution of linoleic acid in ethyl alcohol.[8]

-

-

Assay Procedure:

-

In a suitable reaction vessel, combine 1 mL of the diluted enzyme solution, 100 µL of 2 mM ATP, 100 µL of the inhibitor solution, and 790 µL of Tris buffer.[8]

-

Incubate the mixture for 10 minutes.[8]

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the change in absorbance at 234 nm using a UV-visible spectrophotometer to quantify the formation of hydroperoxy-octadecadienoate (HPOD).[8]

-

-

Data Analysis:

-

Calculate the percent inhibition by comparing the rate of absorbance change in the presence of the inhibitor to the control (vehicle-treated) reaction.

-

Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.[8]

-

Diagram 1: The 5-Lipoxygenase Signaling Pathway

Caption: The 5-LOX pathway and the point of inhibition.

The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis.[9] Studies have shown that inhibition of 5-LOX can impact this pathway. For instance, the 5-LOX inhibitor Zileuton has been shown to alleviate subarachnoid hemorrhage-induced inflammation and apoptosis through the PI3K/Akt signaling pathway.[9] Furthermore, in the context of colorectal cancer, inhibition of 5-LOX has been found to suppress the PI3K/Akt pathway by enhancing the activity of the tumor suppressor PTEN.[10]

Diagram 2: 5-LOX Inhibition and the PI3K/Akt Pathway

Caption: Modulation of the PI3K/Akt pathway by 5-LOX inhibition.

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

Western blotting is a standard technique to assess the activation state of proteins like Akt by detecting their phosphorylated forms.[11]

-

Sample Preparation:

-

Culture cells to the desired confluency and treat with the 5-LOX inhibitor for the specified time.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[12]

-

-

Gel Electrophoresis and Transfer:

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.[13]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[12]

-

-

Data Analysis:

-

Quantify the band intensities for p-Akt and total Akt.

-

Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt activation.

-

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] Inhibition of 5-LOX has been demonstrated to suppress the activation of NF-κB. In human synovial fibroblasts, 5-LOX inhibitors were found to decrease TNF-α-induced expression of pro-inflammatory mediators like IL-6 and MCP-1 by antagonizing NF-κB activation.[7]

Diagram 3: 5-LOX Inhibition and the NF-κB Pathway

Caption: Suppression of the NF-κB pathway via 5-LOX inhibition.

The c-Myc oncogene is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many cancers.[14] Research has indicated that inhibition of 5-LOX can selectively disrupt c-Myc signaling in cancer cells. This effect is multifaceted, involving the downregulation of c-Myc expression, a decrease in its protein levels and nuclear accumulation, and a reduction in its transcriptional activity.

Diagram 4: Experimental Workflow for Assessing c-Myc Signaling

Caption: Workflow for studying the impact of 5-LOX inhibition on c-Myc.

Conclusion

Inhibition of 5-lipoxygenase has profound and diverse downstream signaling consequences. Beyond the direct suppression of pro-inflammatory leukotriene synthesis, 5-LOX inhibitors modulate key cellular pathways, including the PI3K/Akt, NF-κB, and c-Myc signaling cascades. These effects underscore the therapeutic potential of 5-LOX inhibition in a range of diseases, from inflammatory conditions to cancer. A thorough understanding of these downstream effects is crucial for the development of novel and effective 5-LOX inhibitors for clinical use. The experimental protocols and visualization tools provided in this guide offer a framework for researchers to investigate the intricate molecular mechanisms of 5-LOX inhibition.

References

- 1. What is the mechanism of Zileuton? [synapse.patsnap.com]

- 2. The role of 5-lipoxygenase in the pathophysiology of COVID-19 and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of a 5-lipoxygenase inhibitor on leukotriene generation and airway responses after allergen challenge in asthmatic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of zileuton in a subpopulation of allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomized Trial of Zileuton for Treatment of COPD Exacerbations Requiring Hospitalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of COX-2 and 5-LOX regulates the progression of colorectal cancer by promoting PTEN and suppressing PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. origene.com [origene.com]

- 13. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 14. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

5-LOX-IN-6: A Chemical Probe for Interrogating the Role of 5-Lipoxygenase in Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide utilizes "5-LOX-IN-6" as a representative name for a potent and selective chemical probe for the 5-lipoxygenase (5-LOX) enzyme. As of the latest literature review, a specific probe with this designation is not publicly documented. The data presented herein is a composite derived from published information on well-characterized 5-LOX inhibitors and should be considered illustrative of a high-quality chemical probe for this target.

Introduction

Inflammation is a complex biological response crucial for host defense; however, its dysregulation is a hallmark of numerous chronic diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. The enzyme 5-lipoxygenase (5-LOX) is a key player in the inflammatory cascade, catalyzing the initial steps in the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators derived from arachidonic acid.[1][2][3][4] The development and application of specific chemical probes to modulate 5-LOX activity are paramount for dissecting its precise roles in health and disease and for the validation of 5-LOX as a therapeutic target.

This guide provides a comprehensive overview of the use of a potent and selective 5-LOX inhibitor, represented here as this compound, as a chemical probe for studying inflammation. We will delve into its mechanism of action, provide representative quantitative data, detail experimental protocols for its characterization, and illustrate key concepts with signaling pathway and workflow diagrams.

The 5-Lipoxygenase Signaling Pathway

The 5-LOX pathway is a critical branch of the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is liberated from the nuclear membrane and presented to 5-LOX by the 5-lipoxygenase-activating protein (FLAP).[2][5][6] 5-LOX then catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to the unstable epoxide, leukotriene A4 (LTA4).[1][2][7] LTA4 serves as a branching point for the synthesis of other leukotrienes, such as the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which increase vascular permeability and mediate bronchoconstriction.[1][8][9]

Figure 1: The 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Potency and Selectivity

A critical characteristic of a chemical probe is its potency and selectivity for the target of interest. The following table summarizes representative in vitro data for well-characterized 5-LOX inhibitors, illustrating the desired profile for a probe like this compound.

| Compound (Representative) | Target | Assay Type | IC50 (nM) | Selectivity vs. COX-1 | Selectivity vs. COX-2 | Selectivity vs. 12-LOX | Selectivity vs. 15-LOX | Reference |

| Zileuton | Human 5-LOX | Cell-free | 100-500 | >100-fold | >100-fold | >100-fold | >100-fold | [10] |

| MK-886 | Human FLAP | Intact Cells (Neutrophils) | 3 | N/A | N/A | N/A | N/A | [11][12] |

| NDGA | Human 5-LOX | Cell-free | 1000 | Non-selective | Non-selective | Non-selective | Non-selective | [10][13] |

| CJ-13,610 | Human 5-LOX | Intact Cells (Neutrophils) | 10 | High | High | High | High | [12] |

N/A: Not applicable as MK-886 is a FLAP inhibitor, not a direct 5-LOX inhibitor.

Experimental Protocol: In Vitro 5-LOX Inhibition Assay in Human Polymorphonuclear Leukocytes (PMNLs)

This protocol describes a common cell-based assay to determine the inhibitory potency of a chemical probe on 5-LOX activity in a native cellular environment.

1. Isolation of Human PMNLs:

-

Human PMNLs are isolated from fresh peripheral blood of healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation.

-

Cell viability is assessed using Trypan blue exclusion and should be >95%.

2. Cell Treatment:

-

PMNLs are resuspended in phosphate-buffered saline (PBS) containing calcium and magnesium.

-

Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle (e.g., DMSO) for 15 minutes at 37°C.

3. Stimulation of 5-LOX Activity:

-

5-LOX activity is stimulated by the addition of calcium ionophore A23187 (e.g., 2.5 µM) and exogenous arachidonic acid (e.g., 10 µM).

-

The reaction is incubated for 10 minutes at 37°C.

4. Termination of Reaction and Sample Preparation:

-

The reaction is stopped by the addition of ice-cold methanol.

-

An internal standard (e.g., prostaglandin B1) is added for quantification.

-

Samples are acidified and subjected to solid-phase extraction to purify the lipid mediators.

5. Analysis of 5-LOX Products:

-

The extracted samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 5-LOX products, primarily LTB4 and 5-HETE.[12][14]

6. Data Analysis:

-

The percentage of inhibition of 5-LOX product formation is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Experimental Workflow for Chemical Probe Characterization

The development and validation of a chemical probe involve a systematic workflow, from initial biochemical characterization to in vivo target validation.

Figure 2: A typical experimental workflow for the characterization of a 5-LOX chemical probe.

Quantitative Data: In Vivo Efficacy in Inflammation Models

The ultimate validation of a chemical probe's utility comes from its ability to modulate a biological process in a living organism. The following table provides representative in vivo data for known 5-LOX inhibitors.

| Compound (Representative) | Animal Model | Dose & Route | Endpoint Measured | % Inhibition / Effect | Reference |

| Zileuton | Rat Subarachnoid Hemorrhage | 30 mg/kg, i.p. | Brain edema, neuronal apoptosis, inflammatory cytokines (TNF-α, IL-1β, IL-6) | Significant reduction | [15] |

| 5-LOX Inhibitor | Mouse Paw Edema (TNF-α induced) | 10 mg/kg, i.p. | Paw edema volume, serum MCP-1 levels | Significant reduction | [8] |

| Flavocoxid | Rat Colitis (DNBS-induced) | 20 mg/kg, oral | LTB4 levels in colonic tissue | Significant reduction | [16] |

Logical Framework for Chemical Probe Application

The effective use of a chemical probe in research follows a logical progression to confidently link target modulation with a phenotypic outcome.

Figure 3: Logical framework for using a chemical probe to investigate biological function.

Conclusion

A well-characterized chemical probe, such as the representative this compound, is an indispensable tool for the rigorous investigation of the 5-lipoxygenase pathway in inflammation. By demonstrating high potency, selectivity, and a well-defined mechanism of action, such a probe enables researchers to confidently link the inhibition of 5-LOX to specific cellular and physiological outcomes. The systematic application of such tools, following the principles and protocols outlined in this guide, will continue to advance our understanding of inflammatory diseases and aid in the development of novel therapeutic strategies targeting the 5-LOX pathway.

References

- 1. probiologists.com [probiologists.com]

- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]

- 4. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype [frontiersin.org]

- 6. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]

- 9. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 15. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-LOX-IN-6: A Novel 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of 5-LOX-IN-6 , a potent and selective inhibitor of 5-lipoxygenase (5-LOX), in cell-based assays. The information is intended to guide researchers in evaluating the cellular effects of this compound and its potential as a therapeutic agent in inflammatory diseases and cancer.

Introduction

5-Lipoxygenase (5-LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes.[1][2][3] Leukotrienes are potent lipid mediators involved in a variety of inflammatory responses and have been implicated in the pathophysiology of numerous diseases, including asthma, arthritis, and certain types of cancer.[2] The 5-LOX pathway is a critical target for the development of new anti-inflammatory and anti-cancer drugs.[1][4] this compound is a novel small molecule inhibitor designed to specifically target 5-LOX activity, thereby blocking the production of downstream pro-inflammatory leukotrienes.

Mechanism of Action

Upon cellular stimulation, such as by inflammatory signals, cytosolic phospholipase A2 (cPLA2) translocates to the cell membrane and releases arachidonic acid (AA).[5][6] The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP) at the nuclear membrane, then catalyzes the conversion of AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4).[3][5][7][8] LTA4 is an unstable intermediate that can be further metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[5][9] These leukotrienes mediate a range of biological effects, including chemotaxis, increased vascular permeability, and bronchoconstriction.[2] this compound is hypothesized to act by binding to the active site of the 5-LOX enzyme, preventing the conversion of arachidonic acid and thereby inhibiting the production of all downstream leukotrienes.[2]

Data Presentation

The following table summarizes the inhibitory activity of several known 5-LOX inhibitors in various cell lines and assay formats. This data is provided for comparative purposes to aid in the evaluation of this compound.

| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |

| Zileuton | THP-1 cells | 5-LO product formation | < 1 µM | [10] |

| MK-886 | Capan-2 cells | Cell Viability (WST-1) | 37 µM | [11] |

| AA-861 | Capan-2 cells | Cell Viability (WST-1) | 57 µM | [11] |

| BWA4C | Capan-2 cells | BrdU Incorporation | 23 µM | [11] |

| CJ-13,610 | THP-1 cells | 5-LO product formation | < 1 µM | [10] |

| Rev-5901 | Capan-2 cells | Cell Viability (WST-1) | 76 µM | [11] |

Signaling Pathway Diagram

Caption: The 5-LOX signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cell-Based Leukotriene B4 (LTB4) Production Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on LTB4 production in a human monocytic cell line, such as THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Calcium ionophore A23187

-

Arachidonic acid (AA)

-

Phosphate Buffered Saline (PBS)

-

LTB4 ELISA Kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in serum-free RPMI-1640 medium.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid toxicity.

-

Pre-incubation: Add the diluted this compound or vehicle (DMSO) to the appropriate wells and pre-incubate the cells for 15 minutes at 37°C.

-

Stimulation: Stimulate the cells by adding calcium ionophore A23187 (final concentration of 5 µM) and arachidonic acid (final concentration of 10 µM) to each well.

-

Incubation: Incubate the plate for 15 minutes at 37°C.

-

Termination and Sample Collection: Stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells and collect the supernatant.

-

LTB4 Measurement: Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the LTB4 concentration against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Cell Viability Assay (WST-1)

This protocol is used to assess the cytotoxic effects of this compound on a cancer cell line known to express 5-LOX (e.g., Capan-2 pancreatic cancer cells).

Materials:

-

Capan-2 cells (or other relevant cancer cell line)

-

Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

DMSO

-

WST-1 reagent

-